molecular formula C18H16N4OS3 B12486642 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one

Cat. No.: B12486642
M. Wt: 400.5 g/mol
InChI Key: BSPLCDQIUFENTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one is a complex organic compound that features a thiadiazole ring and a phenothiazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 1-(10H-phenothiazin-10-yl)butan-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols .

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit urease, an enzyme involved in the hydrolysis of urea, by binding to its active site. This inhibition can disrupt metabolic processes in microorganisms, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one apart is its dual functionality, combining the properties of both thiadiazole and phenothiazine. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C18H16N4OS3

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenothiazin-10-ylbutan-1-one

InChI

InChI=1S/C18H16N4OS3/c1-2-13(25-18-21-20-17(19)26-18)16(23)22-11-7-3-5-9-14(11)24-15-10-6-4-8-12(15)22/h3-10,13H,2H2,1H3,(H2,19,20)

InChI Key

BSPLCDQIUFENTR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NN=C(S4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.